molecular formula C18H15I2P B1583159 Diiodotriphenylphosphorane CAS No. 6396-07-2

Diiodotriphenylphosphorane

Cat. No. B1583159
CAS RN: 6396-07-2
M. Wt: 516.1 g/mol
InChI Key: NSWZEXJQHIXCFL-UHFFFAOYSA-N
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Description

Diiodotriphenylphosphorane is a chemical compound with the molecular formula C18H15I2P . It is also known by its other name, Triphenylphosphine diiodide .


Synthesis Analysis

Diiodotriphenylphosphorane can be synthesized from the corresponding phosphine and iodine . It has been reported that this compound can convert primary and secondary alcohols into iodides at room temperature in diethyl ether or benzene containing two equivalents of hexamethylphosphoric triamide .


Molecular Structure Analysis

The molecular structure of Diiodotriphenylphosphorane is represented by the linear formula (C6H5)3PI2 . It has a molecular weight of 516.09 .


Chemical Reactions Analysis

Diiodotriphenylphosphorane has been used as a reagent in various chemical reactions. For instance, it can facilitate the conversion of alcohol, thiol, and enol functional groups into alkyl iodides via the formation of alkoxyphosphonium iodide .


Physical And Chemical Properties Analysis

Diiodotriphenylphosphorane is a solid substance with a melting point of 210-220 °C (lit.) . It is sensitive to light and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis

Diiodotriphenylphosphorane is widely used in organic synthesis. It facilitates the conversion of alcohols, thiols, and enol functional groups into alkyl iodides through the formation of alkoxyphosphonium iodides . This reagent is also employed to prepare β-iodo-α,β-unsaturated ketones from cyclic β-diketones, which is a crucial step in synthesizing complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, diiodotriphenylphosphorane plays a role in the synthesis of various bioactive molecules. It is used to synthesize lactams from cycloalkanone oxime via the Beckmann rearrangement reaction, which is a key process in developing pharmaceuticals .

Materials Science

Diiodotriphenylphosphorane contributes to the field of materials science by aiding in the production of graphene nanosheets. It reduces graphene oxide under mild and environmentally friendly conditions, which is essential for creating advanced materials with applications in electronics and nanotechnology .

Environmental Science

In environmental science, diiodotriphenylphosphorane is utilized for its ability to synthesize alkyl nitrates from alcohols. Alkyl nitrates are important in atmospheric chemistry and can be used as probes to understand oxidative processes in the environment .

Analytical Chemistry

This compound is also significant in analytical chemistry, where it is used to modify functional groups in analytical standards and reagents. The ability to convert functional groups into more reactive or detectable forms is crucial for analytical methods development .

Biochemistry

Diiodotriphenylphosphorane finds its application in biochemistry for modifying biomolecules. It can be used to iodinate certain amino acids or peptides, which is useful in studying protein structure and function .

Industrial Applications

Industrially, diiodotriphenylphosphorane is used in the preparation of aromatic and aliphatic carboxylic acid esters in the presence of N,N-dimethylaminopyridine. These esters have various applications, including as intermediates in the synthesis of dyes, fragrances, and polymers .

Safety And Hazards

Diiodotriphenylphosphorane is classified as a dangerous substance. It can cause severe skin burns and eye damage. It may also cause an allergic skin reaction and breathing difficulties if inhaled. It is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

diiodo(triphenyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15I2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWZEXJQHIXCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15I2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213802
Record name Phosphorane, diiodotriphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diiodotriphenylphosphorane

CAS RN

6396-07-2
Record name Diiodotriphenylphosphorane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6396-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorane, diiodotriphenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorane, diiodotriphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylphosphine diiodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does diiodotriphenylphosphorane facilitate the conversion of alcohols to iodides?

A1: Diiodotriphenylphosphorane, often generated in situ from triphenylphosphine and iodine, serves as an effective iodinating agent for primary and secondary alcohols. [] The reaction typically proceeds at room temperature in solvents like diethyl ether or benzene, with hexamethylphosphoric triamide often added. While the exact mechanism is not detailed in the provided abstracts, it likely involves the phosphorane acting as an electrophilic iodine source, facilitating iodide displacement of the hydroxyl group in the alcohol.

Q2: Can diiodotriphenylphosphorane be used for reactions beyond simple iodination?

A2: Yes, research indicates that diiodotriphenylphosphorane can mediate esterification reactions. [] Specifically, it promotes the condensation of secondary and tertiary alcohols with carboxylic acids, leading to the formation of hindered esters in good yields. This highlights the versatility of this reagent in organic synthesis.

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